molecular formula C11H13NO4 B14470745 2,3,5,6-Tetramethoxybenzonitrile CAS No. 72424-29-4

2,3,5,6-Tetramethoxybenzonitrile

Cat. No.: B14470745
CAS No.: 72424-29-4
M. Wt: 223.22 g/mol
InChI Key: JBNRFKVMINTKAZ-UHFFFAOYSA-N
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Description

2,3,5,6-Tetramethoxybenzonitrile is an organic compound characterized by a benzene ring substituted with four methoxy groups and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetramethoxybenzonitrile typically involves the methoxylation of benzonitrile derivatives. One common method is the reaction of 2,3,5,6-tetramethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, is also explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetramethoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products:

Scientific Research Applications

2,3,5,6-Tetramethoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetramethoxybenzonitrile is primarily related to its ability to interact with various molecular targets. The methoxy groups enhance its lipophilicity, facilitating its interaction with lipid membranes and proteins. The nitrile group can form hydrogen bonds with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

  • 2,3,5,6-Tetramethylbenzonitrile
  • 2,3,5,6-Tetrachlorobenzonitrile
  • 2,3,5,6-Tetrafluorobenzonitrile

Comparison: 2,3,5,6-Tetramethoxybenzonitrile is unique due to the presence of methoxy groups, which impart distinct electronic and steric properties compared to methyl, chloro, or fluoro substituents.

Properties

CAS No.

72424-29-4

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2,3,5,6-tetramethoxybenzonitrile

InChI

InChI=1S/C11H13NO4/c1-13-8-5-9(14-2)11(16-4)7(6-12)10(8)15-3/h5H,1-4H3

InChI Key

JBNRFKVMINTKAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1OC)C#N)OC)OC

Origin of Product

United States

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